![molecular formula C14H17NO2 B13189399 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13189399.png)
4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is a spirocyclic compound featuring a 2-azaspiro[4.4]nonan-1-one core substituted with a 4-hydroxyphenyl group. Spirocyclic systems are valued in drug discovery for their conformational rigidity, which enhances target selectivity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one typically involves the cycloaddition reactions of nitrile imines with arylidenethiohydantoins. These reactions are carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The reaction conditions often include the use of hydrazonyl chlorides to generate nitrile imines in situ, which then react with the arylidenethiohydantoins at the C=C and C=S dipolarophiles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methanesulfonyl chloride or PPh3-CBr4 are employed for activating the hydroxyl group towards nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and spirocyclic structure allow it to bind to specific enzymes or receptors, potentially modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
- 4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one (CAS 2059941-31-8): This analog replaces the hydroxyphenyl group with a nitro substituent.
- 2-Tosyl-3-(3-(triisopropylsilyl)prop-2-ynyl)-2-azaspiro[4.4]nonan-1-one (3f): The tosyl group enhances solubility in polar solvents, while the silyl-protected alkyne enables click chemistry applications.
Core Modifications
- 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 1909313-86-5): Replacing one carbon in the spiro ring with oxygen (7-oxa) reduces lipophilicity (logP = 0.51 vs. ~1.5 for non-oxa analogs) and introduces hydrogen-bonding capacity.
- 1-Azaspiro[4.4]nonan-2-one,6-hydroxy- (CAS 880637-69-4): The hydroxyl group on the spiro core enhances polarity (PSA = 49.33 Ų) compared to the phenyl-substituted target compound.
Functionalized Derivatives
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogs.
Pharmacological Activities
- Anticonvulsant Effects: N-(Benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione (2a): Exhibits ED₅₀ = 100 mg/kg in mice (MES model). N-[(2,4-Dichlorophenyl)amino]-2-azaspiro[4.4]nonane-1,3-dione (9): Active at 30 mg/kg in rats, highlighting the role of halogenated substituents.
- Osteoclast Inhibition: 7-(3-Chlorobenzyl)-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one (E226): Inhibits osteoclast activation via RANKL signaling, suggesting spirocyclic scaffolds modulate cellular differentiation.
Table 2: Bioactivity Comparison
Physicochemical Properties
- Lipophilicity: 2-Azaspiro[4.4]nonane-1,3-dione derivatives show logP values ranging from 1.2–2.5, influenced by substituents (e.g., dichlorophenyl increases logP). The 4-hydroxyphenyl group in the target compound may lower logP compared to nitro or halogenated analogs, improving aqueous solubility.
- Stability: Spirocyclic compounds like 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one exhibit enhanced stability in acidic conditions due to reduced ring strain.
Biological Activity
4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H15NO2. Its structure includes a spirocyclic system which is often associated with diverse biological activities. The compound's SMILES representation is C1CCC2(C1)C(CC(=O)N2)O
, indicating the presence of a hydroxyl group which can influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C13H15NO2 |
Molecular Weight | 219.27 g/mol |
SMILES | C1CCC2(C1)C(CC(=O)N2)O |
InChI | InChI=1S/C13H15NO2/c14-12-11-10-9-8(13(15)16)7(6-5-3-1)2/h12,14H,1-6H2,(H,15,16) |
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, particularly focusing on its potential as an anti-cancer agent and its ability to modulate hormonal activity.
Anti-Cancer Activity
Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance, studies have shown that derivatives of azaspiro compounds can inhibit cancer cell proliferation by affecting androgen receptor signaling pathways. In one study, several analogs were tested for their ability to reduce prostate-specific antigen (PSA) levels in hormone-sensitive LNCaP cells, revealing promising results for compounds structurally related to this compound .
Hormonal Modulation
The compound is also noted for its potential as an antagonist of mineralocorticoid receptors, which are involved in various physiological processes including blood pressure regulation and electrolyte balance . This suggests that it may have therapeutic applications in conditions like hypertension or heart failure.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents at specific positions on the spirocyclic framework can significantly alter its potency and selectivity against biological targets.
Key Findings from SAR Studies
- Hydroxyl Substitution : The presence of a hydroxyl group at the para position of the phenyl ring enhances binding affinity to androgen receptors.
- Amino Group Variability : Modifications to the nitrogen atom within the azaspiro framework can lead to improved anti-cancer activity.
- Ring Size Impact : The spirocyclic structure plays a vital role in maintaining the compound's conformational flexibility, which is essential for effective receptor binding.
Case Studies
Several studies have investigated the biological effects of azaspiro compounds similar to this compound:
Study 1: Anti-Cancer Efficacy
A recent investigation demonstrated that a series of azaspiro compounds showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. The study highlighted that compounds with hydroxyl substitutions exhibited enhanced activity compared to their non-hydroxylated counterparts .
Study 2: Hormonal Activity Modulation
In another study focused on mineralocorticoid receptor antagonism, several derivatives were synthesized and evaluated for their ability to inhibit receptor activation in vitro. The results indicated that modifications at the 2-position of the azaspiro framework could lead to compounds with superior antagonistic properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the 2-azaspiro[4.4]nonan-1-one core?
The synthesis of the spirocyclic core often employs palladium-catalyzed aminoalkynylation or intramolecular cyclization strategies. For example, derivatives like 2-Tosyl-3-(3-(triisopropylsilyl)prop-2-ynyl)-2-azaspiro[4.4]nonan-1-one are synthesized via Pd-catalyzed coupling to form the bicyclic scaffold . Key steps include:
- Cyclopropanol activation for intramolecular propargylation to access spiro cores .
- Reductive amination for functionalization at the nitrogen atom, using sodium triacetoxyborohydride to stabilize intermediates .
Methodological challenges include controlling stereochemistry and minimizing side reactions during spiro ring formation.
Q. How is the structural integrity of 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one validated?
X-ray crystallography using SHELX software remains the gold standard for resolving spirocyclic structures. SHELXL refines small-molecule crystallographic data, while SHELXS/SHELXD assist in phase determination . Complementary techniques:
- NMR spectroscopy (e.g., 1H, 13C, 15N) to confirm substituent positions and hydrogen bonding.
- High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic patterns .
Q. What analytical methods are recommended for purity assessment?
- Reverse-phase HPLC with UV detection (e.g., λmax ~255 nm) is used for quantifying impurities, as demonstrated in studies of structurally similar spiro compounds .
- Chromatographic columns : Chromolith or Purospher®STAR columns achieve baseline separation of stereoisomers .
- Limits of quantification (LOQ) : Typically 1–5 ng/mL for trace impurities in pharmacological studies .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) impact bioactivity in spirocyclic derivatives?
Studies on 2,7-diazaspiro[4.4]nonan-1-one analogs reveal:
- Nitrogen positioning influences binding to osteoclast targets; 2,7-diazaspiro derivatives show inhibitory effects on osteoclast activation via RANKL pathway modulation .
- Hydroxyphenyl groups enhance solubility and hydrogen-bonding interactions, critical for antimicrobial or anticancer activity .
Example : Substitution at the 4-hydroxyphenyl moiety with halogens (e.g., fluorine) improves metabolic stability but may reduce affinity for cytochrome P450 enzymes .
Q. What computational tools are used to model interactions between 4-(4-Hydroxyphenyl)-2-azaspiro derivatives and biological targets?
- Docking studies (AutoDock, Schrödinger Suite) predict binding modes to receptors like estrogen-related receptors (ERRs) or kinases.
- Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes, particularly for spirocyclic conformers .
- QSAR models correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Meta-analysis of dose-response curves : Compare IC50 values under standardized assay conditions (e.g., pH, temperature).
- Orthogonal assays : Validate osteoclast inhibition via TRAP staining and resorption pit assays to confirm mechanism .
- Control for stereochemical purity : Enantiomeric impurities (e.g., in rel-(5R,6S)-1-Azaspiro[4.4]nonan-2-one ) can skew activity results .
Q. What strategies optimize the pharmacokinetic profile of 2-azaspiro[4.4]nonan-1-one derivatives?
- Prodrug design : Esterification of the hydroxyphenyl group improves oral bioavailability .
- PEGylation : Enhances solubility and half-life in systemic circulation .
- Metabolic stability assays : Liver microsome studies identify vulnerable sites for deuteration or fluorination .
Q. Methodological Tables
Table 1. Key Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₃H₁₅NO₂ | Derived |
Molecular Weight | 217.26 g/mol | Calculated |
LogP (Predicted) | 2.1 ± 0.3 | PubChem |
Hydrogen Bond Donors/Acceptors | 1/3 |
Table 2. Common Synthetic Routes
Method | Yield (%) | Key Reagents/Conditions | Reference |
---|---|---|---|
Pd-catalyzed aminoalkynylation | 65–78 | Pd(OAc)₂, XPhos, TIPS-protected alkyne | |
Reductive amination | 82 | NaBH(OAc)₃, THF, rt | |
Intramolecular cyclopropanol coupling | 55 | AuCl₃, DCE, 60°C |
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C14H17NO2/c16-11-5-3-10(4-6-11)12-9-15-13(17)14(12)7-1-2-8-14/h3-6,12,16H,1-2,7-9H2,(H,15,17) |
InChI Key |
VIWAKGUTNMJVIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CNC2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.